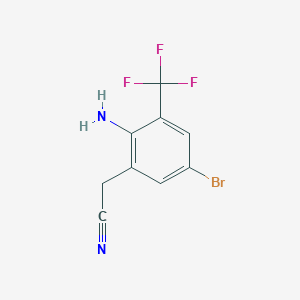
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile is a chemical compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds with extended conjugation.
科学的研究の応用
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The amino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
類似化合物との比較
Similar Compounds
2-Amino-3-methylpyridine: Used for synthesizing fluorine-containing pyridine aldoximes.
2-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated aromatic compound with similar applications.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A compound with a similar trifluoromethyl group used in medicinal chemistry.
Uniqueness
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine atom and amino group provide versatile sites for further chemical modifications.
特性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
2-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6BrF3N2/c10-6-3-5(1-2-14)8(15)7(4-6)9(11,12)13/h3-4H,1,15H2 |
InChIキー |
XWEFYWLRZUWUCC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CC#N)N)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
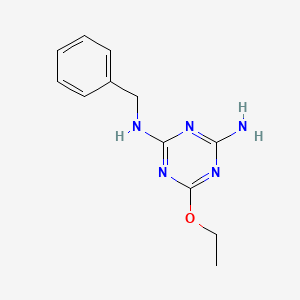

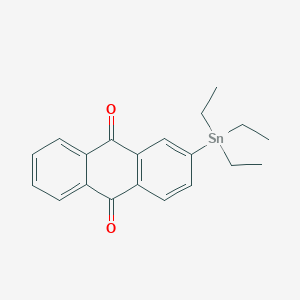

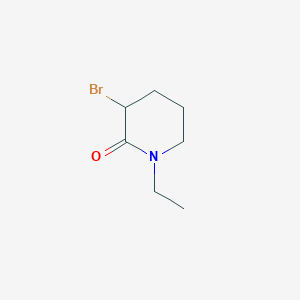
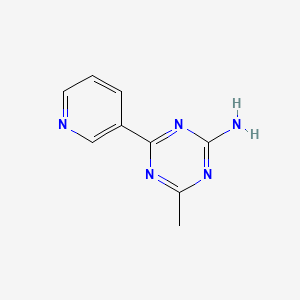
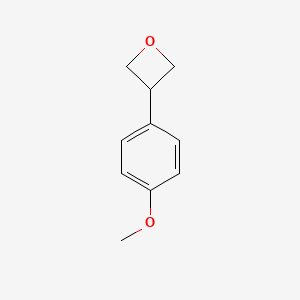
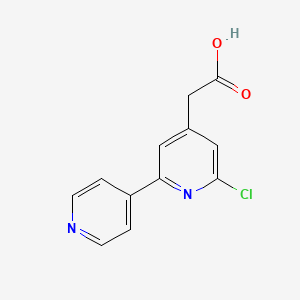
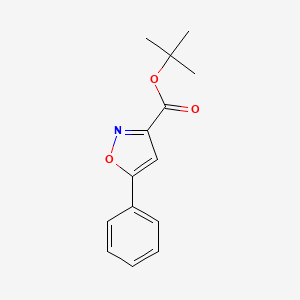

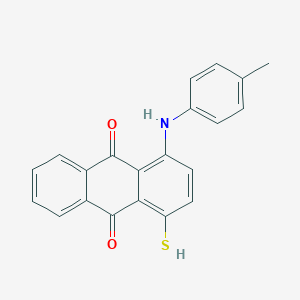
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
